molecular formula C19H24N4O3S B2887999 N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide CAS No. 899969-34-7

N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide

Cat. No.: B2887999
CAS No.: 899969-34-7
M. Wt: 388.49
InChI Key: QKNWLUCHPRMSLR-UHFFFAOYSA-N
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Description

This compound is a thienopyrazole-based ethanediamide derivative characterized by a phenyl substituent at the 2-position of the thieno[3,4-c]pyrazole core and a 3-(propan-2-yloxy)propyl chain attached to the ethanediamide moiety. The propan-2-yloxypropyl group may enhance solubility, while the phenyl substituent contributes to steric and electronic effects on the heterocyclic core.

Properties

IUPAC Name

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-13(2)26-10-6-9-20-18(24)19(25)21-17-15-11-27-12-16(15)22-23(17)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNWLUCHPRMSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a substitution reaction where a phenyl group is introduced to the thieno[3,4-c]pyrazole core.

    Attachment of the oxamide moiety: The final step involves the reaction of the intermediate compound with an oxamide derivative under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed, and can include various derivatives with modified functional groups.

Scientific Research Applications

N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Material Science: Due to its unique structure, it can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in inflammatory or cancer pathways, leading to the modulation of these biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substitution Patterns

The compound is compared to two close analogs from recent literature (Table 1):

Table 1: Structural Comparison

Compound Name Substituents Molecular Formula Molecular Weight CAS RN
Target Compound 2-phenyl, 3-(propan-2-yloxy)propyl Not provided Not provided Not provided
Analog 1 2-(tert-butyl), 3-methoxypropyl C₁₇H₂₆N₄O₅S 422.48 899995-06-3
Analog 2 2-(4-fluorophenyl), cyclopentyl C₁₈H₁₉FN₄O₄S 406.40 899733-57-4
Key Observations:

Core Modifications: The target compound and analogs share the thieno[3,4-c]pyrazole core but differ in substituents at the 2-position (phenyl vs. tert-butyl vs. 4-fluorophenyl).

Side Chain Variations :

  • The 3-(propan-2-yloxy)propyl chain in the target compound introduces an ether linkage and branched alkoxy group, which may enhance solubility compared to the methoxypropyl group in Analog 1 .
  • Analog 2 employs a cyclopentyl group, which increases lipophilicity and may influence membrane permeability .

Sulfur Oxidation State: Analog 1 and Analog 2 both feature sulfone (5,5-dioxido/dioxo) groups, which polarize the thieno ring and could enhance hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Property Target Compound Analog 1 Analog 2
LogP (Predicted) Moderate (~2.5) Higher (~3.1) Highest (~3.8)
Solubility (aq.) Improved (ether chain) Moderate (methoxy) Low (cyclopentyl)
Metabolic Stability Moderate (phenyl) High (tert-butyl) Variable (fluorine)
  • Lipophilicity : The 4-fluorophenyl group in Analog 2 increases LogP, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Metabolic Resistance: The tert-butyl group in Analog 1 is known to resist oxidative metabolism, a feature absent in the phenyl-substituted target compound .

Biological Activity

N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide is a synthetic compound belonging to the thienopyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core linked to an ethanediamide moiety and a propan-2-yloxy substituent. The synthesis typically involves multi-step organic reactions that include:

  • Formation of the Thieno[3,4-c]pyrazole Core : Achieved through cyclization reactions of appropriate precursors.
  • Introduction of the Phenyl Group : This is done via substitution reactions using phenyl halides.
  • Attachment of the Propan-2-yloxy Group : Final coupling with an ethanediamide precursor under suitable conditions to form the amide bond.

Biological Activity

The biological activities of thienopyrazole derivatives are extensive and include:

1. Antioxidant Activity

Recent studies have demonstrated that thienopyrazole compounds exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown protective effects against oxidative stress in various biological models. In one study involving Nile fish (Clarias gariepinus), thienopyrazoles reduced erythrocyte alterations caused by toxic agents like 4-nonylphenol .

CompoundErythrocyte Alteration (%)Control4-NonylphenolThienopyrazole Treatment
Control1 ± 0.3YesNoNo
4-NP40.3 ± 4.87NoYesNo
Thienopyrazole12 ± 1.03NoYesYes

2. Anti-inflammatory Properties

Thienopyrazoles have been reported to inhibit inflammatory pathways effectively. For example, certain derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes selectively, which are implicated in various inflammatory and immunological diseases .

3. Anticancer Activity

Research indicates that thienopyrazole derivatives can modulate cell signaling pathways associated with cancer progression. They have been evaluated for their ability to inhibit specific kinases involved in tumor growth and metastasis .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Modulation : The compound may interact with various enzymes and receptors, altering their activity and leading to therapeutic outcomes.
  • Reactive Intermediate Formation : The presence of functional groups allows for the generation of reactive intermediates that can engage cellular targets .

Comparative Analysis

When compared with other thienopyrazole derivatives, this compound shows unique properties due to its specific substitutions:

PropertyN'-{...}ethanediamideOther Thienopyrazoles
Antioxidant ActivityModerateVariable
Anti-inflammatory ActivityHighModerate
Anticancer PotentialSignificantLow to Moderate

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis involves sequential reactions, including cyclocondensation of thiophene derivatives with hydrazines, followed by functional group modifications. Key steps:

  • Amide Coupling: Use coupling agents like EDCI/HOBt under inert atmospheres to minimize side reactions .
  • Temperature Control: Maintain 0–5°C during sensitive steps (e.g., nitro group reduction) to prevent decomposition .
  • Purification: Employ flash chromatography (hexane:ethyl acetate gradients) and recrystallization (ethanol/water) for intermediates. Final purity (>95%) is confirmed via HPLC with C18 columns .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., phenyl protons at δ 7.2–7.6 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS): ESI-HRMS validates the molecular ion peak (e.g., [M+H]+ calculated vs. observed mass error <2 ppm) .
  • X-ray Crystallography: Resolves bond angles/lengths in the thienopyrazole core, confirming regioselectivity in synthesis .

Advanced: How can functional groups in this compound be selectively modified to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Oxidation/Reduction: Use H₂O₂ for sulfone oxidation or NaBH₄ for ketone reduction, monitoring progress via TLC .
  • Substitution Reactions: Replace the isopropoxy group with other alkoxy chains (e.g., methoxy, ethoxy) via nucleophilic displacement (K₂CO₃, DMF, 80°C) .
  • Amide Hydrolysis: Treat with 6M HCl under reflux to generate carboxylic acid derivatives for SAR studies .

Advanced: What methodologies are recommended for studying interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking: Use AutoDock4 with flexible sidechains (e.g., receptor residues) and Lamarckian genetic algorithms to predict binding modes .
  • Surface Plasmon Resonance (SPR): Immobilize target proteins on CM5 chips; measure binding kinetics (ka/kd) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

Advanced: How should researchers address contradictory biological activity data across different assays?

Methodological Answer:

  • Assay Validation: Compare IC₅₀ values in cell-based vs. cell-free systems to rule out off-target effects (e.g., mitochondrial toxicity) .
  • Structural Analysis: Use X-ray crystallography to confirm if batch-to-batch structural variations (e.g., stereochemistry) impact activity .
  • Solubility Adjustments: Test activity in DMSO vs. cyclodextrin-complexed formulations to mitigate aggregation artifacts .

Basic: What protocols ensure stability of this compound under varying storage and experimental conditions?

Methodological Answer:

  • Storage: Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Stability Testing: Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .
  • Buffered Solutions: Prepare stock solutions in PBS (pH 7.4) with ≤1% DMSO to avoid precipitation in biological assays .

Advanced: What computational strategies can predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess membrane penetration and plasma protein binding .
  • Metabolite Identification: Employ MetaSite to predict Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Advanced: How can researchers elucidate the mechanism of action (MOA) of this compound in disease models?

Methodological Answer:

  • Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .
  • Chemical Proteomics: Use activity-based protein profiling (ABPP) with alkyne-tagged analogs to map target engagement .
  • CRISPR Screening: Conduct genome-wide knockout screens to identify synthetic lethal partners .

Basic: What safety and regulatory considerations are critical during synthesis and handling?

Methodological Answer:

  • Toxicity Screening: Follow OECD guidelines for acute oral toxicity (LD₅₀ in rodents) and Ames test for mutagenicity .
  • Waste Disposal: Neutralize reaction waste (e.g., acidic byproducts) with NaHCO₃ before disposal .
  • PPE Compliance: Use nitrile gloves, fume hoods, and explosion-proof equipment during reactions involving volatile solvents (e.g., DMF) .

Advanced: How can researchers design analogs of this compound to enhance selectivity for specific biological targets?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the phenyl group with pyridyl or thiophene rings to modulate electronic properties .
  • Fragment-Based Design: Use SPR to screen fragment libraries for binding to subpockets of the target .
  • Prodrug Strategies: Introduce ester or phosphonate moieties to improve solubility and bioavailability .

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